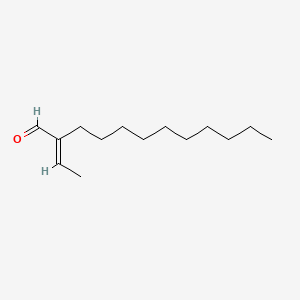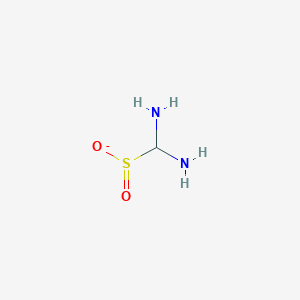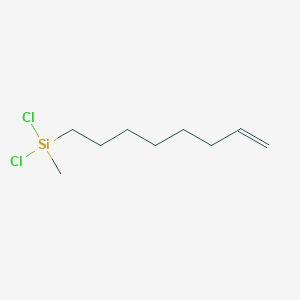
(2E)-2-ethylidenedodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-ethylidenedodecanal is an organic compound characterized by the presence of an aldehyde group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-ethylidenedodecanal can be achieved through several methods. One common approach involves the aldol condensation reaction between dodecanal and acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the double bond and the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-ethylidenedodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrogen chloride (HCl) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2E)-2-ethylidenedodecanoic acid.
Reduction: Formation of (2E)-2-ethylidenedodecanol.
Substitution: Formation of (2E)-2-chlorododecanal.
Scientific Research Applications
(2E)-2-ethylidenedodecanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its distinct odor profile.
Mechanism of Action
The mechanism of action of (2E)-2-ethylidenedodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bond may participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-ethylidenedecanal: Similar structure but with a shorter carbon chain.
(2E)-2-ethylidenetetradecanal: Similar structure but with a longer carbon chain.
(2E)-2-ethylidenenonanal: Similar structure but with a different carbon chain length.
Uniqueness
(2E)-2-ethylidenedodecanal is unique due to its specific carbon chain length and the presence of both an aldehyde group and a double bond. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(2E)-2-ethylidenedodecanal |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3/b14-4+ |
InChI Key |
LIMWLNGRXCLMPM-LNKIKWGQSA-N |
Isomeric SMILES |
CCCCCCCCCC/C(=C\C)/C=O |
Canonical SMILES |
CCCCCCCCCCC(=CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11749522.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
![8-Bromobenzofuro[2,3-b]pyridine](/img/structure/B11749557.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749563.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749571.png)
![1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine](/img/structure/B11749577.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)
